5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base compound characterized by a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 5 and a thiophene-2-carbaldehyde-derived imine moiety at position 2. This compound belongs to a broader class of heterocyclic Schiff bases (SBs), which are widely studied for their antimicrobial, anticancer, and catalytic properties due to their ability to form stable metal complexes and modulate electronic properties through substituent effects .
Synthesis typically involves condensing 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with thiophene-2-carbaldehyde under acidic conditions, analogous to methods described for related triazole-Schiff base derivatives (e.g., using glacial acetic acid as a catalyst) .
Properties
CAS No. |
586995-39-3 |
|---|---|
Molecular Formula |
C13H9FN4S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H9FN4S2/c14-10-5-3-9(4-6-10)12-16-17-13(19)18(12)15-8-11-2-1-7-20-11/h1-8H,(H,17,19)/b15-8+ |
InChI Key |
PVVWCHNVYNJWCX-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CSC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiophene-2-carbaldehyde in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl and thiophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or thiophenyl rings.
Scientific Research Applications
5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with a molecular weight of 304.4 g/mol. It features a triazole ring, a thiophene ring, and a fluorophenyl group. The presence of a thiol group contributes to its reactivity and potential biological activity.
Synthesis
The synthesis of 5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carbaldehyde and thiosemicarbazide under acidic conditions.
Applications and Biological Activity
This compound exhibits significant biological activity, particularly in antimicrobial and anticancer areas. Compounds with similar structures have shown potential in disrupting bacterial cell membranes and inhibiting essential enzymes, contributing to their antimicrobial effects. The anticancer properties are hypothesized to arise from mechanisms such as apoptosis induction or the inhibition of cell proliferation. Research suggests that 5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol interacts with various molecular targets, including enzymes involved in microbial metabolism or cancer cell proliferation pathways, which could elucidate its mechanism of action in antimicrobial and anticancer activities.
Structural Comparison
The uniqueness of 5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol lies in its combination of both fluorinated phenyl and thiophene groups, which may enhance its chemical reactivity and biological effectiveness compared to other triazole derivatives.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol | Contains a fluorophenyl group; lacks thiophene | Antimicrobial |
| 5-(Chlorophenyl)-1,2,4-triazole-3-thiol | Chlorine substituent instead of fluorine | Antifungal |
| 5-(Phenyl)-1,2,4-triazole-3-thiol | No halogen substituent; simpler structure | Antioxidant properties |
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with protein residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -F, -NO₂) at C5 improve stability and interaction with hydrophobic biological targets, whereas electron-donating groups (e.g., -OCH₃) enhance solubility .
- Thiophene vs. Furan/Pyridine : Thiophene’s sulfur atom contributes to stronger π-π stacking and redox activity compared to furan or pyridine-based analogs, which may enhance anticancer efficacy .
Anticancer Potential
- Target Compound Analogs: Metal complexes of (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol show moderate to significant inhibition (50–75%) against MCF-7 and Hep-G2 cell lines, attributed to thiophene’s role in stabilizing metal coordination and inducing apoptosis .
- Nitrophenyl Analog: 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol metal complexes demonstrate lower anticancer activity (~40% inhibition) due to reduced membrane permeability from steric hindrance .
Antimicrobial Activity
- Furan-Containing Analog: 5-(Furan-2-yl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL) against S. aureus and E. coli, outperforming thiophene analogs due to furan’s higher electronegativity .
- Pyrazole Derivative: 4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol shows moderate antifungal activity (MIC: 64 µg/mL) against C. albicans .
Physicochemical Properties
- Melting Points : Thiophene and nitrophenyl analogs generally have higher melting points (160–200°C) compared to furan or pyrazole derivatives (70–170°C), reflecting stronger intermolecular forces .
- Yields: Schiff base formation yields range from 39% (sterically hindered phenoxy derivatives) to 85% (electron-deficient nitro-substituted compounds) .
Biological Activity
The compound 5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol (CAS No. 586995-39-3) is a member of the 1,2,4-triazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazole ring, a thiol group, and a fluorophenyl moiety that contribute to its biological activity. The presence of the thiophene ring and the fluorine atom enhances its pharmacological profile by influencing lipophilicity and electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H9N4FS |
| Molecular Weight | 304.366 g/mol |
| CAS Number | 586995-39-3 |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study demonstrated that various S-substituted derivatives showed activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL , indicating potent antimicrobial effects at relatively low concentrations .
Anti-inflammatory Activity
Molecular docking studies suggest that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The selectivity for COX-1 over COX-2 could position it as a potential anti-inflammatory agent with fewer side effects typically associated with non-selective COX inhibitors .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often linked to their structural features. For instance, the introduction of different substituents on the thiol group can modulate their antimicrobial and anti-inflammatory properties. A systematic study on various derivatives revealed that specific modifications led to enhanced biological activities, highlighting the importance of SAR in drug design .
Case Studies
- Case Study on Antimicrobial Efficacy : In a study evaluating several triazole derivatives, it was found that compounds with electron-withdrawing groups exhibited increased activity against resistant bacterial strains. The compound was noted for its superior efficacy compared to other tested analogs .
- Case Study on Anti-inflammatory Potential : A molecular docking analysis indicated that the compound forms stable interactions with COX-1, suggesting a mechanism for its anti-inflammatory action. The binding affinity was significantly higher than that of traditional anti-inflammatory drugs, indicating potential for development as a new therapeutic agent .
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